molecular formula C8H15Cl2N3O B6201238 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride CAS No. 2694728-82-8

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

Cat. No.: B6201238
CAS No.: 2694728-82-8
M. Wt: 240.1
InChI Key:
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Description

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the condensation of an appropriate ketone with an amidine under oxidative conditions to form the imidazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The piperidine ring can interact with receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is unique due to its specific combination of the imidazole and piperidine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves the reaction of 1-(2-chloroethyl)piperidin-4-ol with imidazole in the presence of a base, followed by purification and salt formation with hydrochloric acid.", "Starting Materials": [ "1-(2-chloroethyl)piperidin-4-ol", "imidazole", "base (e.g. potassium carbonate)", "hydrochloric acid" ], "Reaction": [ "Add 1-(2-chloroethyl)piperidin-4-ol and imidazole to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask to act as a catalyst", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Dissolve the solid in hydrochloric acid to form the dihydrochloride salt", "Filter the resulting solution and dry the solid under vacuum" ] }

CAS No.

2694728-82-8

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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